4,4-Difluoro-L-norvaline
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-L-norvaline typically involves the fluorination of L-norvaline. One common method is the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4,4-Difluoro-L-norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different fluorinated amines.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while reduction can produce difluoro-amines .
科学的研究の応用
4,4-Difluoro-L-norvaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on enzyme activity and protein function.
作用機序
The mechanism of action of 4,4-Difluoro-L-norvaline primarily involves the inhibition of arginase. Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting this enzyme, this compound can modulate the levels of L-arginine and its downstream metabolites, which are involved in various physiological processes . This inhibition can have therapeutic implications for diseases such as cancer, hypertension, and neurodegenerative disorders .
類似化合物との比較
Similar Compounds
L-norvaline: The non-fluorinated parent compound.
4,4-Difluoro-L-valine: A similar fluorinated amino acid with a different side chain.
4,4-Difluoro-L-leucine: Another fluorinated derivative with a branched side chain.
Uniqueness
4,4-Difluoro-L-norvaline is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated and differently fluorinated counterparts . This uniqueness makes it a valuable compound for studying the effects of fluorination on amino acids and for developing new therapeutic agents .
生物活性
4,4-Difluoro-L-norvaline is a fluorinated amino acid that has garnered attention in biochemical and pharmaceutical research due to its unique properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on enzyme activity, and implications for medical use.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 4-position of the norvaline structure. This modification significantly alters its chemical reactivity and biological activity compared to its non-fluorinated counterpart, L-norvaline. The fluorination enhances the compound's lipophilicity and stability, which may influence its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of arginase , an enzyme that catalyzes the conversion of L-arginine to L-ornithine and urea. This inhibition can lead to increased levels of L-arginine, subsequently affecting various physiological processes such as nitric oxide production and vascular function.
Table 1: Comparison of Biological Activities
Enzyme Inhibition Studies
Research indicates that this compound exhibits potent inhibitory effects on arginase. In vitro studies have shown that this compound can effectively reduce arginase activity, which is crucial in conditions such as cancer and cardiovascular diseases where arginine metabolism plays a significant role .
Case Study: Inhibition of Human Folypoly-gamma-glutamate Synthetase
A study synthesized derivatives involving this compound and evaluated their activity against human folypoly-gamma-glutamate synthetase (FPGS) and dihydrofolate reductase (DHFR). The fluorinated analogue demonstrated strong inhibition of DHFR but was less effective against FPGS compared to its non-fluorinated counterpart. This highlights the selective nature of fluorinated compounds in targeting specific enzymes .
Therapeutic Applications
The potential therapeutic applications of this compound are being explored in various domains:
- Cancer Treatment : Due to its ability to inhibit arginase, it may enhance the efficacy of certain cancer therapies by modulating tumor microenvironments.
- Cardiovascular Health : By affecting nitric oxide levels through arginase inhibition, it could play a role in managing cardiovascular diseases.
- Neurological Disorders : Its ability to modulate amino acid metabolism may have implications in neuroprotection and treatment strategies for neurodegenerative diseases .
特性
IUPAC Name |
(2S)-2-amino-4,4-difluoropentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2/c1-5(6,7)2-3(8)4(9)10/h3H,2,8H2,1H3,(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZGXYVBLJPLTD-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665071 | |
Record name | 4,4-Difluoro-L-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148043-97-4 | |
Record name | 4,4-Difluoro-L-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。